molecular formula C8H11NO2 B3038237 4-(Dimethoxymethyl)pyridine CAS No. 82736-91-2

4-(Dimethoxymethyl)pyridine

Cat. No.: B3038237
CAS No.: 82736-91-2
M. Wt: 153.18 g/mol
InChI Key: KNMBFLDRNFTKHE-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)pyridine is a pyridine derivative featuring a dimethoxymethyl (-CH(OCH₃)₂) substituent at the 4-position of the aromatic ring. This compound is characterized by its unique electronic and steric properties, which arise from the electron-donating methoxy groups. The dimethoxymethyl group enhances solubility in organic solvents compared to unsubstituted pyridines, making it valuable in synthetic chemistry and materials science. Applications of such derivatives span catalysis, medicinal chemistry, and fluorescent probes, as suggested by their structural analogs .

Properties

IUPAC Name

4-(dimethoxymethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-10-8(11-2)7-3-5-9-6-4-7/h3-6,8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMBFLDRNFTKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=NC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Dimethoxymethyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxymethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Dimethoxymethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dimethoxymethyl)pyridine involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain enzymes, modulating their activity. The dimethoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The position and nature of substituents on the pyridine ring significantly influence physical, chemical, and biological properties. Key comparisons include:

Compound Substituents Molecular Formula Molecular Weight Key Properties
4-(Dimethoxymethyl)pyridine 4-(CH(OCH₃)₂) C₈H₁₁NO₂ 153.18 (estimated) High solubility, electron-rich ring
2-Chloro-3-(dimethoxymethyl)pyridine 2-Cl, 3-(CH(OCH₃)₂) C₈H₁₀ClNO₂ 199.63 Enhanced reactivity due to Cl
2-Amino-4-(substituted phenyl)pyridine 2-NH₂, 4-aryl C₁₁H₉N₃ (varies) 183–545 High melting points (268–287°C)
(E)-3-(4-(Dimethoxymethyl)phenyl)acrylic acid 4-(CH(OCH₃)₂)phenyl C₁₂H₁₄O₄ 222.24 Natural origin, CA-II inhibition
  • Electronic Effects : The dimethoxymethyl group donates electron density via methoxy groups, activating the pyridine ring toward electrophilic substitution. In contrast, electron-withdrawing groups (e.g., -Cl in ) reduce reactivity at adjacent positions .
  • Steric Effects : Bulkier substituents (e.g., 4-aryl groups in ) increase molecular weight and reduce solubility, whereas smaller groups like -OCH₃ maintain moderate solubility .

Physical and Chemical Properties

  • Melting Points : Compounds with aryl substituents () exhibit higher melting points (268–287°C) due to π-π stacking, whereas dimethoxymethyl derivatives likely have lower melting points due to reduced crystallinity .
  • Solubility : The dimethoxymethyl group improves solubility in polar aprotic solvents (e.g., DCM, THF) compared to halogenated analogs () .
  • Stability : Dimethoxymethyl groups are hydrolytically stable under neutral conditions but may cleave under acidic or basic conditions, unlike nitro or bromo groups, which are more inert () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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